Cas no 58422-85-8 (Benzeneacetonitrile, 2-acetyl- (9CI))

Benzeneacetonitrile, 2-acetyl- (9CI) 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, 2-acetyl- (9CI)
- 2-Acetyl pheny acetonitrile
- 2-Acetylphenylacetonitrile
- o-Acetylphenylacetonitril
- o-acetylphenylacetonitrile
- SCHEMBL5487519
- Benzeneacetonitrile, 2-acetyl-
- W16908
- DB-325845
- Benzeneacetonitrile,2-acetyl-(9ci)
- 2-(2-acetylphenyl)acetonitrile
- 58422-85-8
-
- MDL: MFCD22414269
- インチ: InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3
- InChIKey: QDISFSKYAUGJBK-UHFFFAOYSA-N
- ほほえんだ: N#CCC1=C(C(=O)C)C=CC=C1
計算された属性
- せいみつぶんしりょう: 159.06800
- どういたいしつりょう: 159.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 40.9Ų
じっけんとくせい
- 密度みつど: 1.081
- PSA: 40.86000
- LogP: 1.95528
Benzeneacetonitrile, 2-acetyl- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00ECEZ-1g |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 1g |
$668.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738584-100mg |
2-(2-Acetylphenyl)acetonitrile |
58422-85-8 | 98% | 100mg |
¥707.00 | 2024-05-07 | |
Aaron | AR00ECEZ-250mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 250mg |
$248.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y0995665-1g |
2-Acetylphenylacetonitrile |
58422-85-8 | 95% | 1g |
$600 | 2024-08-02 | |
A2B Chem LLC | AG68175-250mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 250mg |
$188.00 | 2024-04-19 | |
A2B Chem LLC | AG68175-500mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 500mg |
$314.00 | 2023-12-30 | |
Aaron | AR00ECEZ-100mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 100mg |
$146.00 | 2025-01-24 | |
eNovation Chemicals LLC | Y0995665-1g |
2-acetylphenylacetonitrile |
58422-85-8 | 95% | 1g |
$670 | 2025-02-18 | |
A2B Chem LLC | AG68175-1g |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 1g |
$508.00 | 2024-04-19 | |
1PlusChem | 1P00EC6N-1g |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 1g |
$702.00 | 2025-02-27 |
Benzeneacetonitrile, 2-acetyl- (9CI) 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Wei Chen Nanoscale, 2015,7, 6957-6990
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
Benzeneacetonitrile, 2-acetyl- (9CI)に関する追加情報
Benzeneacetonitrile, 2-acetyl- (9CI): A Comprehensive Overview in Modern Chemical Research
Benzeneacetonitrile, 2-acetyl- (9CI), with the CAS number 58422-85-8, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its acetylated benzeneacetonitrile structure, plays a crucial role in the development of various chemical entities, including agrochemicals, pharmaceuticals, and specialty materials. Its unique reactivity and structural properties make it a valuable building block for synthetic chemists.
The chemical structure of Benzeneacetonitrile, 2-acetyl- (9CI) consists of a benzene ring substituted with an acetyl group and a nitrile group at the 2-position. This configuration imparts distinct electronic and steric properties, enabling its use in a wide range of synthetic transformations. The presence of both electron-withdrawing and electron-donating groups facilitates various reactions, such as nucleophilic additions, condensations, and cyclizations, making it an indispensable tool in medicinal chemistry.
In recent years, Benzeneacetonitrile, 2-acetyl- (9CI) has been extensively studied for its applications in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop novel heterocyclic scaffolds that exhibit promising pharmacological properties. For instance, studies have shown that derivatives of this compound can serve as intermediates in the synthesis of kinase inhibitors, which are critical in the treatment of cancer and inflammatory diseases. The ability to modify the benzene ring and the substituents allows for fine-tuning of biological activity, making this compound a focal point in drug discovery efforts.
One of the most notable applications of Benzeneacetonitrile, 2-acetyl- (9CI) is in the synthesis of advanced materials. Its incorporation into polymers and coatings enhances their thermal stability and mechanical strength. Additionally, researchers have explored its use in the development of organic electronic materials, where its conjugated system contributes to efficient charge transport properties. These findings highlight the compound's broad utility beyond traditional pharmaceutical applications.
The synthesis of Benzeneacetonitrile, 2-acetyl- (9CI) typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include acetylation followed by cyanation or vice versa. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to improve yield and purity. The optimization of these synthetic pathways is essential for large-scale production and industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Benzeneacetonitrile, 2-acetyl- (9CI)'s reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological targets. These computational insights are complemented by experimental data from spectroscopic techniques such as NMR spectroscopy and mass spectrometry, which confirm structural assignments and reaction mechanisms.
The environmental impact of synthesizing and using Benzeneacetonitrile, 2-acetyl- (9CI) is another area of growing interest. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes under mild conditions are being explored as alternatives to traditional synthetic routes. These sustainable approaches align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, Benzeneacetonitrile, 2-acetyl- (9CI) is a multifunctional compound with significant implications in chemical research and industrial applications. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug development efforts aimed at treating various diseases. Additionally, its applications in material science highlight its versatility beyond traditional organic synthesis uses. As research continues to uncover new possibilities for this compound, it will undoubtedly remain a cornerstone in modern chemical innovation.
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